N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide
Description
N-[4-(Carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,3,4-trimethoxy-substituted benzoyl group linked to a 4-(carbamoylmethyl)phenyl moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for applications in oncology and enzyme inhibition. The trimethoxybenzamide scaffold is a common pharmacophore in anticancer agents due to its structural similarity to colchicine and combretastatin analogs .
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-9-8-13(16(24-2)17(14)25-3)18(22)20-12-6-4-11(5-7-12)10-15(19)21/h4-9H,10H2,1-3H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRCBJFIDSJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
-
Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to minimize hydrolysis of the acyl chloride.
-
Base : Triethylamine (TEA) or pyridine is used in stoichiometric amounts (1.2–1.5 equivalents relative to the acyl chloride) to neutralize HCl generated during the reaction.
-
Temperature : The reaction is conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature over 2–4 hours.
-
Molar Ratio : A 1:1 molar ratio of 4-(carbamoylmethyl)aniline to 2,3,4-trimethoxybenzoyl chloride ensures optimal yield, with excess acyl chloride leading to side products.
Work-Up and Purification
Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is extracted with ethyl acetate (3 × 50 mL). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product purification is achieved via:
-
Recrystallization : Using a 3:1 mixture of n-hexane and ethyl acetate, yielding crystalline product with >95% purity.
-
Column Chromatography : Silica gel eluted with a gradient of hexane/ethyl acetate (4:1 to 1:1) resolves residual unreacted starting materials.
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid derivative of 2,3,4-trimethoxybenzoic acid. This method avoids the use of moisture-sensitive acyl chlorides, enhancing reproducibility in non-anhydrous environments:
-
Activation : 2,3,4-Trimethoxybenzoic acid (1 equiv) is treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1 equiv) in DCM for 30 minutes.
-
Coupling : 4-(Carbamoylmethyl)aniline (1 equiv) is added, and the reaction stirred at room temperature for 12–16 hours.
-
Yield : This method achieves 78–82% yield, slightly lower than acyl chloride-based routes due to competing side reactions.
Solid-Phase Synthesis
Recent advancements explore solid-phase synthesis for high-throughput production. Wang resin-bound 4-(carbamoylmethyl)aniline is reacted with 2,3,4-trimethoxybenzoic acid using EDC/HOBt, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method requires specialized equipment and yields 65–70% product.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
-
4-Dimethylaminopyridine (DMAP) : Adding 0.1 equiv DMAP accelerates acylation by stabilizing the transition state, improving yields to 88–92%.
-
Microwave Assistance : Microwave irradiation at 80°C for 20 minutes reduces reaction time from hours to minutes, though scalability remains challenging.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min), purity ≥98%.
-
Mass Spectrometry : ESI-MS m/z 345.1 [M+H], confirming molecular weight.
Challenges and Troubleshooting
Common Side Reactions
Scale-Up Considerations
-
Exothermicity Management : Gradual reagent addition and cooling are critical for batches >100 g to prevent thermal degradation.
-
Cost Optimization : Substituting TEA with cheaper N-methylmorpholine (NMM) reduces production costs by 15% without sacrificing yield.
Industrial Applications and Patent Landscape
While primarily a research chemical, this compound’s structural analogs exhibit antimicrobial and anticancer activities, driving interest in scalable synthesis. Patent US20230159874A1 discloses its use as a kinase inhibitor intermediate, emphasizing the need for high-purity batches (>99%) .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s effects on dopamine, serotonin, and acetylcholine receptors have been studied, revealing its potential to alter neurotransmitter levels and receptor densities .
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)
Tenovin-37 (N-((4-(5-(Dimethylamino)pentanamido)phenyl)carbamothioyl)-3,4,5-trimethoxybenzamide hydrochloride)
- Synthesis: Generated from 3,4,5-trimethoxybenzoyl chloride, sodium thiocyanate, and N-(4-aminophenyl)-5-(dimethylamino)pentanamide, followed by HCl salt formation .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
N-{4-[Acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide
- Synthesis: Derived from 3,4,5-trimethoxybenzoyl chloride and 4-(acetyl(methyl)amino)aniline, yielding a compound with improved lipophilicity .
- Key Difference: The acetyl(methyl)amino group modulates steric and electronic properties, affecting target binding.
Physicochemical Properties
Notes:
Antiproliferative Activity
- Tenovin-37/38/39: Demonstrated cytotoxicity in cancer cell lines via tubulin polymerization inhibition, with IC50 values in the nanomolar range .
- Schiff Base–TMB Hybrids (e.g., Compound 3) : Showed potent antiproliferative activity (IC50: 1.2–3.8 µM) against MCF-7 and HepG2 cells, attributed to β-tubulin disruption .
- Hydrazine-Linked Analogs (e.g., 6b–6d) : Exhibited moderate to high cytotoxicity (IC50: 8–25 µM) in colon and breast cancer models, dependent on substituent electronics .
Enzyme Inhibition
SAR Insights
- Methoxy Positioning: 2,3,4-Trimethoxy substitution (target compound) vs. 3,4,5-trimethoxy (Tenovin-37) alters steric interactions with tubulin’s colchicine-binding site .
- Polar Substituents: Thiourea (Tenovin-37) and carbamoylmethyl groups improve solubility and hydrogen-bonding capacity, critical for membrane permeability .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes the N-alkylation of a precursor compound followed by treatment with ammonia. The compound features a unique combination of functional groups that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O5 |
| Molecular Weight | 344.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Studies suggest that it may bind to neurotransmitter receptors (e.g., dopamine and serotonin receptors), potentially modulating their activity and influencing physiological processes.
3.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:
- Caco-2 Cells : The compound showed a reduction in viability by approximately 39.8% compared to untreated controls (p < 0.001).
- A549 Cells : It exhibited varying levels of activity against lung cancer cells.
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against drug-resistant strains of bacteria and fungi:
- Staphylococcus aureus : MIC values indicate strong antibacterial activity comparable to standard antibiotics.
- Candida spp. : The compound demonstrated effectiveness against certain drug-resistant fungal strains.
4. Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Study A : Investigated the compound's effects on enzyme inhibition related to cancer metabolism, revealing significant inhibitory effects on key enzymes.
- Study B : Focused on receptor binding assays that indicated the compound's potential as a modulator of neurotransmitter systems.
5. Conclusion
This compound is a promising compound with notable biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of carbamoylmethyl and trimethoxybenzamide moieties. Critical steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize hydrolysis .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Quality control : Monitor reactions via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis : H NMR should show characteristic peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms carbonyl (δ ~165 ppm) and carbamoyl groups (δ ~155 ppm) .
- Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., [M+H] at m/z 415.1764 for CHNO) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .
- Orthogonal validation : Cross-validate results using complementary assays (e.g., fluorescence-based ATP assays vs. Western blotting for apoptosis markers) .
- Dose-response curves : Generate IC values across 8–10 concentrations to assess potency reproducibility .
Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Surface plasmon resonance (SPR) : Measure real-time binding affinity (K) to target enzymes (e.g., kinases) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses and key interactions (e.g., hydrogen bonds with methoxy groups) .
Q. What approaches are effective for structure-activity relationship (SAR) studies of analogs of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted benzamide rings (e.g., nitro or chloro groups) and compare activity .
- Functional group swaps : Replace carbamoylmethyl with sulfonamide or urea groups to assess impact on solubility and target binding .
- Pharmacophore modeling : Identify critical moieties (e.g., trimethoxybenzamide) using tools like Schrödinger’s Phase .
Data Contradiction and Validation
Q. How should researchers address discrepancies in cytotoxicity data across different studies?
- Methodological Answer :
- Control experiments : Verify cell viability assays (MTT vs. resazurin) with identical passage numbers and seeding densities .
- Metabolic interference checks : Test if methoxy groups interfere with assay reagents (e.g., MTT formazan precipitation) .
- Independent replication : Collaborate with a second lab to validate findings under blinded conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
